n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine
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Overview
Description
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is a chemical compound with the molecular formula C19H17NO2S It is a derivative of alanine, featuring a biphenyl group and a sulfonyl group attached to the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Derivative: The biphenyl group is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the biphenyl derivative under basic conditions.
Attachment to Alanine: The final step involves coupling the biphenyl-sulfonyl intermediate with alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine involves its interaction with specific molecular targets. The biphenyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]glycine: Similar structure but with glycine instead of alanine.
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]valine: Similar structure but with valine instead of alanine.
Uniqueness
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is unique due to its specific combination of biphenyl and sulfonyl groups attached to alanine. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
19711-94-5 |
---|---|
Molecular Formula |
C22H21NO4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-2-phenylanilino)propanoic acid |
InChI |
InChI=1S/C22H21NO4S/c1-16-12-14-19(15-13-16)28(26,27)23(17(2)22(24)25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,25) |
InChI Key |
CJTXEFRZDAICEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2C3=CC=CC=C3)C(C)C(=O)O |
Origin of Product |
United States |
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